molecular formula C15H11ClN2O4S B5147726 methyl 5-chloro-2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]benzoate

methyl 5-chloro-2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]benzoate

Cat. No. B5147726
M. Wt: 350.8 g/mol
InChI Key: RSJQKNDWZOZMSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-chloro-2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]benzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of benzisothiazolone derivatives and has been synthesized through various methods.

Mechanism of Action

The mechanism of action of methyl 5-chloro-2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]benzoate is not fully understood. However, it has been suggested that the compound exerts its pharmacological effects through the modulation of various signaling pathways in the body. It has been shown to inhibit the activity of certain enzymes and receptors, which leads to the inhibition of tumor growth and the reduction of inflammation and pain.
Biochemical and Physiological Effects:
Methyl 5-chloro-2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]benzoate has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that the compound inhibits the proliferation of cancer cells and induces apoptosis. Additionally, it has been found to inhibit the production of inflammatory cytokines and reduce pain in animal models. It has also been shown to have a positive effect on cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using methyl 5-chloro-2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]benzoate in lab experiments is its high potency and selectivity. It has been found to exhibit a high affinity for certain receptors and enzymes, which makes it a valuable tool for studying various signaling pathways in the body. However, one of the limitations of using this compound in lab experiments is its potential toxicity. It has been shown to exhibit cytotoxic effects at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of methyl 5-chloro-2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]benzoate. One of the most promising directions is the development of novel analogs with improved pharmacological properties. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of neurological disorders. Finally, more studies are needed to evaluate the safety and toxicity of this compound in various animal models and in humans.

Synthesis Methods

Methyl 5-chloro-2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]benzoate can be synthesized through various methods. One of the most commonly used methods is the reaction of 5-chloro-2-aminobenzoic acid with 1,1-dioxide-1,2-benzisothiazole in the presence of methyl chloroformate. This reaction yields the desired product with a high yield and purity. Other methods include the reaction of 5-chloro-2-aminobenzoic acid with 1,1-dioxide-1,2-benzisothiazole in the presence of various catalysts such as triethylamine or N,N'-dicyclohexylcarbodiimide.

Scientific Research Applications

Methyl 5-chloro-2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]benzoate has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of this compound is in the field of medicinal chemistry. It has been shown to exhibit potent antitumor, anti-inflammatory, and analgesic activities. Additionally, it has been found to have a high affinity for certain receptors in the brain, which makes it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

methyl 5-chloro-2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O4S/c1-22-15(19)11-8-9(16)6-7-12(11)17-14-10-4-2-3-5-13(10)23(20,21)18-14/h2-8H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSJQKNDWZOZMSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)Cl)NC2=NS(=O)(=O)C3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.